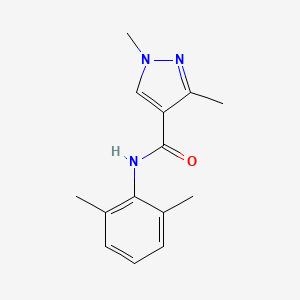

N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-1,3-dimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-9-6-5-7-10(2)13(9)15-14(18)12-8-17(4)16-11(12)3/h5-8H,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIWYOOWRGAXBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CN(N=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole-4-Carboxylic Acid Intermediate Synthesis

The foundational step in synthesizing N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves preparing 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. A widely cited method (CN114014809A) employs ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a condensation-cyclization sequence:

- Condensation : Ethyl acetoacetate reacts with triethyl orthoformate under reflux (110–120°C) in acetic anhydride to form a β-keto ester intermediate.

- Cyclization : Treatment with methylhydrazine in toluene at 8–20°C yields 1,3-dimethyl-1H-pyrazole-4-carboxylate.

- Hydrolysis : Acidic hydrolysis (15% HCl) converts the ester to the carboxylic acid (yield: 86–90%, purity: 98.5–98.9%).

Key Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Condensation | 110–120°C, 4 h | 95–97 | 97.5–98.5 |

| Cyclization | 8–20°C, 1 h | 85–90 | 98.0–98.5 |

| Hydrolysis | 85–90°C, HCl | 86–90 | 98.5–98.9 |

Amide Bond Formation via Acid Chloride Intermediate

The carboxylic acid is converted to the corresponding acid chloride, followed by coupling with 2,6-dimethylaniline. This method is exemplified in pyrazole carboxamide syntheses (EP-3041825-A1, US8436001B2):

- Chlorination : 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux (4 h) to form the acid chloride.

- Aminolysis : The acid chloride is treated with 2,6-dimethylaniline in dichloromethane (DCM) with triethylamine (TEA) as a base (20 h, room temperature).

Key Data :

| Parameter | Value |

|---|---|

| Thionyl chloride (eq.) | 5 equiv. |

| Reaction time | 4 h (reflux) |

| Yield (amide) | 82–85% |

| Purity | >99% (HPLC) |

Direct Coupling Using Carbodiimide Reagents

To avoid handling corrosive acid chlorides, carbodiimide-mediated coupling (e.g., EDC/HOBt) is employed (PubMed 31106521):

- Activation : 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is activated with ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.

- Coupling : 2,6-Dimethylaniline is added, and the reaction proceeds at room temperature (6–8 h).

Optimized Conditions :

- Solvent: Dichloromethane

- Temperature: 25°C

- Yield: 78–82%

- Side products: <2% (by LC-MS)

Comparative Analysis of Methodologies

Efficiency and Scalability

- Acid Chloride Route : High yields (82–85%) but requires hazardous SOCl₂ and anhydrous conditions.

- Carbodiimide Route : Safer but slightly lower yields (78–82%); suitable for small-scale synthesis.

- Industrial Preference : The acid chloride method is favored for scalability (patents), while academic settings prefer carbodiimide couplings.

Purity and Byproduct Management

- Crystallization from isopropanol-water (2:1) enhances purity to >99%.

- Common byproducts (e.g., unreacted acid or dimerization products) are minimized via controlled stoichiometry (1:1.2 acid/amine ratio).

Structural Characterization and Validation

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 2.14 (s, CH₃), 3.77 (s, N-CH₃), and 8.09 (s, pyrazole-H).

- HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water).

- Mass Spec : [M+H]⁺ = 272.2 (calculated: 272.3).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of N-(2,6-Dimethylphenyl) Derivatives

| Compound Name | Core Structure | Key Substituents | Primary Use |

|---|---|---|---|

| N-(2,6-Dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | Pyrazole | 1,3-dimethyl; 4-carboxamide | Unknown (potential agrochemical) |

| Metalaxyl | Alanine ester | Methoxyacetyl; DL-alanine | Systemic fungicide |

| Benalaxyl | Alanine ester | Phenylacetyl; DL-alanine | Fungicide |

Table 2: Pyrazole Carboxamide Derivatives

Research Findings and SAR Insights

- Role of the 2,6-Dimethylphenyl Group : This moiety is conserved across agrochemicals (e.g., metalaxyl) and likely contributes to target specificity or resistance management by fitting into hydrophobic enzyme pockets .

- Pyrazole vs. Alanine Cores : The pyrazole’s rigidity may reduce off-target interactions compared to the flexible alanine backbone of metalaxyl, though this could limit systemic mobility in plants.

- Substituent Effects : Methyl groups at the 1- and 3-positions of the pyrazole may optimize steric and electronic profiles, balancing solubility and binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.